Product packaging for Scandium(III) hexafluoroacetylacetonate(Cat. No.:CAS No. 18990-42-6)

Scandium(III) hexafluoroacetylacetonate

Cat. No.: B1144475
CAS No.: 18990-42-6
M. Wt: 666.11 g/mol
InChI Key: DWCYUTXXZMNFLG-VRBCMZOBSA-K
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Description

Scandium(III) hexafluoroacetylacetonate is a useful research compound. Its molecular formula is C15H3F18O6Sc and its molecular weight is 666.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H3F18O6Sc B1144475 Scandium(III) hexafluoroacetylacetonate CAS No. 18990-42-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18990-42-6

Molecular Formula

C15H3F18O6Sc

Molecular Weight

666.11 g/mol

IUPAC Name

(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;scandium(3+)

InChI

InChI=1S/3C5H2F6O2.Sc/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+;

InChI Key

DWCYUTXXZMNFLG-VRBCMZOBSA-K

SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Sc]

Isomeric SMILES

C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Sc+3]

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sc+3]

Origin of Product

United States

Historical Context and Evolution of Scandium β Diketonate Chemistry

The story of Scandium(III) hexafluoroacetylacetonate is intrinsically linked to the discovery of its constituent element, scandium. In 1869, Dmitri Mendeleev predicted the existence of an element he termed "ekaboron," which he expected would possess properties similar to boron. shef.ac.ukperiodic-table.com A decade later, in 1879, Lars Fredrik Nilson and his team, while analyzing the minerals euxenite and gadolinite from Scandinavia, successfully isolated a new element. periodic-table.comwikipedia.org Nilson named it scandium, a nod to its Scandinavian origin. shef.ac.uk Per Teodor Cleve later recognized that this newly discovered element was indeed Mendeleev's predicted ekaboron. shef.ac.uk The first metallic scandium was not produced until 1937, through the electrolysis of a molten mixture of potassium, lithium, and scandium chlorides. periodic-table.comwikipedia.org

The exploration of scandium's coordination chemistry followed, with β-diketonate ligands proving to be particularly versatile. Metal β-diketonates are a class of metal-containing compounds that feature organic ligands but lack direct metal-carbon bonds. wikipedia.org The parent compound in this family, tris(acetylacetonato)scandium(III), was synthesized and its structure elucidated, revealing an octahedral geometry around the scandium(III) ion. acs.orgwikipedia.org

The evolution towards fluorinated β-diketonate ligands, such as hexafluoroacetylacetonate (hfac), was driven by the need for complexes with enhanced volatility and Lewis acidity. The electron-withdrawing trifluoromethyl groups in the hfac ligand significantly alter the electronic properties of the metal center. This modification makes this compound more volatile and a stronger Lewis acid compared to its non-fluorinated acetylacetonate (B107027) analogue, opening doors to new applications, particularly in gas-phase deposition techniques. mdpi.com

Synthetic Methodologies for Scandium Iii Hexafluoroacetylacetonate and Its Derivatives

Standard Synthetic Pathways for Tris(hexafluoroacetylacetonato)scandium(III)

The synthesis of tris(hexafluoroacetylacetonato)scandium(III), often abbreviated as Sc(hfac)₃, typically follows established coordination chemistry protocols for metal β-diketonates. The most common approach involves the reaction of a scandium(III) salt with hexafluoroacetylacetone (B74370) (Hhfac) in a suitable solvent.

The general reaction can be represented as: ScX₃ + 3 Hhfac → Sc(hfac)₃ + 3 HX (where X is typically a halide or nitrate)

A frequently employed method involves dissolving a scandium(III) salt, such as scandium(III) chloride (ScCl₃) or scandium(III) nitrate (B79036) (Sc(NO₃)₃), in a solvent. To this solution, a stoichiometric amount (or a slight excess) of hexafluoroacetylacetone is added. The reaction is often facilitated by the presence of a base, such as ammonia (B1221849) or an organic amine, which deprotonates the β-diketone to form the hexafluoroacetylacetonate anion (hfac⁻). This anion then coordinates with the Sc³⁺ ion.

The choice of solvent is crucial and can range from alcohols to hydrocarbons or chlorinated solvents, depending on the solubility of the reactants and the desired purification method. Upon formation, the Sc(hfac)₃ complex, which is a neutral, volatile solid, can be isolated through precipitation, followed by filtration. Further purification can be achieved by techniques such as recrystallization or sublimation, taking advantage of the compound's volatility. A study investigating various scandium β-diketonate derivatives, including Sc(hfac)₃, confirms the synthesis of these complexes for studies related to their thermal behavior and use as precursors for chemical vapor deposition (CVD). researchgate.net The crystal structure of the hydrated form, Sc(hfa)₃·H₂O, has been determined by single-crystal X-ray crystallography, confirming the coordination of three hfac ligands to the scandium center. scispace.com

Parameter Description Common Reagents/Conditions
Scandium Source A salt providing the Sc³⁺ ion.Scandium(III) chloride (ScCl₃), Scandium(III) nitrate (Sc(NO₃)₃)
Ligand Source The β-diketone that will coordinate to the metal.1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (Hexafluoroacetylacetone, Hhfac)
Solvent Medium for the reaction.Ethanol, Methanol, Water, Dichloromethane
Base (optional) Facilitates deprotonation of the ligand.Ammonia, Sodium hydroxide, Triethylamine
Isolation Method Separation of the solid product from the reaction mixture.Filtration, Evaporation
Purification Removal of impurities from the crude product.Recrystallization, Sublimation

Ligand Modification and Derivative Synthesis

The modification of the ligand structure is a primary strategy for synthesizing derivatives of Scandium(III) hexafluoroacetylacetonate. This approach allows for the fine-tuning of the complex's physicochemical properties, such as volatility, solubility, and thermal stability, which is particularly important for applications like MOCVD. researchgate.net

Derivative synthesis is primarily achieved by replacing the hexafluoroacetylacetonate ligand with other β-diketonates that have different substituent groups. A study reported the synthesis and characterization of nine distinct tris(β-diketonato)scandium(III) complexes using unsymmetrical, fluorinated β-diketones. capes.gov.br In these derivatives, one of the trifluoromethyl (-CF₃) groups of the hfac ligand is replaced by groups like methyl, phenyl, or thienyl, while the other terminal group is varied with difluoromethyl (-CF₂H), trifluoromethyl (-CF₃), or perfluoroethyl (-C₂F₅) groups. capes.gov.br

A summary of representative scandium(III) β-diketonate derivatives is presented below, highlighting the versatility of ligand modification.

Complex Ligand Name Ligand Abbreviation Notes
Tris(acetylacetonato)scandium(III)AcetylacetoneacacNon-fluorinated analogue. researchgate.net
Tris(pivaloyltrifluoroacetonato)scandium(III)PivaloyltrifluoroacetoneptacAn unsymmetrical ligand with one t-butyl and one trifluoromethyl group. researchgate.net
Tris(dipivaloylmethanato)scandium(III)Dipivaloylmethanethd or dpmFeatures bulky t-butyl groups, often increasing solubility and volatility. researchgate.net
Tris(trifluoroacetylacetonato)scandium(III)TrifluoroacetylacetonetfacAn unsymmetrical ligand with one methyl and one trifluoromethyl group. researchgate.net

The synthesis of these derivatives follows a pathway analogous to that of Sc(hfac)₃, where the corresponding β-diketone is reacted with a scandium(III) salt. The resulting complexes are valuable for systematic studies investigating structure-property relationships within this class of compounds.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of metal complexes to minimize environmental impact. For the synthesis of this compound and its derivatives, several green strategies can be considered.

One of the primary goals of green chemistry is the reduction or elimination of hazardous solvents. rsc.org A promising approach for metal acetylacetonate (B107027) synthesis is the use of water as the reaction medium. hep.com.cn This method is particularly effective when the product, like many metal β-diketonate complexes, is insoluble in water. This insolubility allows for easy separation of the product via simple filtration, avoiding the need for organic solvent extraction and distillation. hep.com.cn The synthesis of manganese(III) acetylacetonate has been successfully demonstrated using an aqueous route, highlighting a potential pathway for other metal acetylacetonates (B15086760). hep.com.cn

Another green technique is mechanochemistry, which involves the solvent-free synthesis of complexes by grinding the solid reactants together. rsc.org This method eliminates the need for solvents entirely, reducing waste and often leading to faster reaction times and higher yields. Mechanochemical synthesis has been successfully applied to a wide range of metal complexes, including coordination polymers and clusters, and represents a viable, environmentally sound alternative to traditional solvent-based methods. rsc.org

Furthermore, the use of metal acetylacetonates, which can be synthesized via greener routes, as precursors for other materials is also an area of interest. For example, metal acetylacetonates have been used as "green reagents" for the aqueous synthesis of robust metal-organic frameworks (MOFs), demonstrating their utility in developing more sustainable materials production processes. scispace.comacs.org

Green Approach Description Advantages
Aqueous Synthesis Using water as the primary solvent for the reaction.Reduces use of hazardous organic solvents; product can often be isolated by simple filtration. hep.com.cn
Mechanochemistry Solvent-free synthesis by grinding solid reactants together.Eliminates solvent use, reduces waste, can be faster and more energy-efficient. rsc.org
Atom Economy Designing syntheses to maximize the incorporation of all materials used in the process into the final product.Minimizes byproducts and waste.

By adopting these methodologies, the synthesis of this compound and its derivatives can be aligned with the principles of sustainable chemistry, reducing the environmental footprint of their production.

Scope and Research Trajectories

The future research directions for Scandium(III) hexafluoroacetylacetonate are focused on leveraging its distinct chemical properties for advanced applications in materials science and catalysis.

In materials science, research is likely to continue optimizing its use as an MOCVD precursor. This includes fine-tuning deposition processes to create highly uniform scandia thin films and nanostructures with tailored optical and electronic properties. The development of new multicomponent materials incorporating scandia via co-deposition with other metal-organic precursors is another promising avenue. These materials could find use in next-generation microelectronics, optical coatings, and solid oxide fuel cells, where scandia is used as a dopant to enhance ionic conductivity.

In catalysis, the exploration of Sc(hfac)₃ in asymmetric synthesis is a significant research trajectory. While scandium triflate has seen more extensive use, the unique steric and electronic environment provided by the hexafluoroacetylacetonate ligands could be exploited by designing chiral versions of the ligand. This could lead to highly enantioselective catalysts for the synthesis of complex molecules like pharmaceuticals and agrochemicals. Furthermore, immobilizing these scandium complexes on solid supports, such as polymers or metal-organic frameworks (MOFs), could lead to the development of robust, recyclable heterogeneous catalysts, aligning with the principles of green chemistry. rsc.org The study of its catalytic activity in a broader range of organic transformations remains an active area of investigation. americanelements.com

Coordination Chemistry and Electronic Structure Investigations

Lewis Acidity and Electrophilic Character of Scandium(III) Center

The scandium(III) ion (Sc³⁺) is characterized by its small ionic radius and a +3 charge, resulting in a high charge density. du.ac.in This intrinsic property makes scandium compounds potent Lewis acids, capable of accepting electron pairs from a wide variety of donor molecules. nih.gov While the chemistry of scandium is entirely based on the +3 oxidation state, its compounds are known to be effective Lewis acid catalysts in numerous organic reactions. docbrown.infonih.gov

The Lewis acidity of the scandium center in Sc(hfac)₃ is significantly amplified compared to other scandium salts like chlorides or even other β-diketonates. This enhancement is a direct consequence of the strongly electron-withdrawing nature of the trifluoromethyl (CF₃) groups on the hfac ligands. Scandium(III) triflate, for example, is recognized as an exceptionally strong and water-stable Lewis acid catalyst, a property attributed to both the Sc³⁺ ion and the electron-withdrawing triflate anion. du.ac.inresearchgate.netwikipedia.org Studies on various metal-organic frameworks (MOFs) have also highlighted the exceptional Lewis acidic nature of the Sc³⁺ centers, which outperform many other metals in catalytic applications like Michael additions and carbonyl-ene reactions. rsc.org

The electrophilic character of the scandium center in Sc(hfac)₃ makes it highly susceptible to nucleophilic attack, readily expanding its coordination number beyond six. This reactivity is central to its role in catalysis and the formation of various adducts.

Influence of the Hexafluoroacetylacetonate Ligand on Coordination Properties

The hexafluoroacetylacetonate (hfac) ligand plays a crucial role in defining the electronic structure and coordination behavior of the complex. The two trifluoromethyl groups on the hfac ligand are powerful electron-withdrawing groups. This inductive effect withdraws electron density from the acetylacetonate (B107027) backbone and, consequently, from the chelating oxygen atoms bonded to the scandium center.

This electronic pull increases the positive charge localization on the Sc(III) ion, thereby enhancing its electrophilicity and Lewis acidity. nih.gov The increased Lewis acidity of the metal center makes the coordinatively saturated, six-coordinate Sc(hfac)₃ complex more prone to associate with additional ligands (Lewis bases) to achieve a higher coordination number. nih.gov

Structural studies confirm this tendency. While gas-phase electron diffraction studies of Sc(hfac)₃ indicate a six-coordinate molecule with D₃ symmetry and a distorted ScO₆ antiprismatic geometry, the compound readily crystallizes as a seven-coordinate hydrate, Sc(hfac)₃·H₂O. researchgate.net In this hydrated form, the scandium atom is coordinated to the six oxygen atoms of the three hfac ligands and one additional oxygen atom from a water molecule. This demonstrates the ligand's role in promoting an expanded coordination sphere for the central metal ion.

PropertyValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.0926(4)
b (Å)14.7980(3)
c (Å)24.4020(5)
β (°)125.641(1)
Volume (ų)4722.54(18)
Z8

Table 1: Crystallographic Data for Scandium(III) hexafluoroacetylacetonate monohydrate (Sc(hfac)₃·H₂O). researchgate.net

BondBond Length (Å)
Sc–O2.084(5)
C–O1.268(8)
C–C (ring)1.411(10)

Table 2: Selected Interatomic Distances in the Chelate Ring of Gas-Phase Sc(hfac)₃. researchgate.net

Formation of Adducts and Mixed-Ligand Complexes

The pronounced Lewis acidity of the scandium center in Sc(hfac)₃ facilitates the formation of stable adducts with a variety of Lewis bases. The most commonly cited example is the formation of the monohydrate, Sc(hfac)₃·H₂O, upon exposure to moisture. researchgate.net In this adduct, the water molecule acts as a Lewis base, donating a lone pair of electrons to the electrophilic scandium center.

The coordination chemistry of analogous lanthanide(III) hexafluoroacetylacetonates further illustrates this behavior. These complexes are known to form adducts with various oxygen- and nitrogen-donor ligands. For instance, synergistic extraction studies for rare-earth elements often rely on the formation of mixed-ligand complexes, such as adducts with tributyl phosphate (B84403). acs.org Similarly, studies on palladium(II) bis(hexafluoroacetylacetonate) show the formation of stable 1:1 adducts with Lewis bases like dimethylpyridine, phenazine, and dimethylamine. datapdf.com This suggests that Sc(hfac)₃ is also capable of forming a diverse range of adducts with various Lewis bases.

The formation of mixed-ligand complexes, where the scandium ion is coordinated to more than one type of ligand, is also a key feature. A strategy for designing heterometallic precursors involves using a combination of different β-diketonate ligands, such as hexafluoroacetylacetonate (hfac) and acetylacetonate (acac). nih.gov This approach, which modulates the electronic environment and steric bulk around the metal centers, can be used to control the connectivity and nuclearity of the resulting complexes. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. In the context of Sc(hfac)₃, these interactions lead to the formation of higher-order assemblies.

A clear example of this is observed in the crystal structure of Sc(hfac)₃·H₂O. In the solid state, individual Sc(hfac)₃·H₂O molecules act as building blocks that assemble into dimers. This dimerization is directed by hydrogen bonds formed between the coordinated water molecule of one unit and an oxygen atom of a hexafluoroacetylacetonate ligand on an adjacent unit. researchgate.net These dimers represent the simplest form of a supramolecular assembly, where the individual complex molecules are the "guests" within the larger dimeric "host" structure held together by specific intermolecular forces. The Sc···Sc separation in these dimers is approximately 5.7 Å. researchgate.net

While complex host-guest systems involving Sc(hfac)₃ as a molecular receptor are not extensively documented, the principles of its coordination chemistry suggest significant potential. The formation of adducts can be viewed as a fundamental form of host-guest interaction, where the Sc(hfac)₃ unit acts as the host for the Lewis base guest. The structure-directing influence of guest molecules has been shown to be critical in the formation of larger metallo-supramolecular assemblies. nih.gov The ability of Sc(hfac)₃ to engage in specific coordination and hydrogen bonding interactions makes it a viable component for the rational design of more complex supramolecular architectures.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations of Molecular and Electronic Structure

Density Functional Theory (DFT) has been a important tool in determining the molecular and electronic structure of Scandium(III) hexafluoroacetylacetonate. Combined gas-phase electron diffraction (GED) and DFT studies have provided significant insights into its geometry. In the gas phase, the molecule is understood to adopt a D3 symmetry. researchgate.net Theoretical computations at both the Hartree-Fock (HF) and DFT levels have been employed to model its structure, revealing a distorted ScO6 antiprism. researchgate.net

While detailed electronic structure analyses such as HOMO-LUMO energy gaps and Mulliken charge distributions for this compound are not extensively reported in publicly accessible literature, the application of DFT with functionals like B3LYP is a common practice for related metal β-diketonate complexes to understand their molecular orbitals and bonding characteristics. epdf.pub

Table 1: Selected Gas-Phase Electron Diffraction and DFT Structural Parameters for Scandium(III) β-diketonates

ParameterSc(acac)₃ (Experimental, GED)Sc(hfac)₃ (Theoretical, DFT)
SymmetryD₃D₃
Sc-O bond length (Å)2.0702.084(5)
C-O bond length (Å)-1.268(8)
C-C bond length (Å)-1.411(10)
O-Sc-O angle (°) (in chelate ring)--
Data for Sc(acac)₃ is provided for comparison. researchgate.net Data for Sc(hfac)₃ is from a combined GED/DFT study. researchgate.net

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling plays a vital role in understanding the reaction mechanisms involving organometallic compounds. For this compound, such modeling is particularly relevant to its application as a catalyst in organic synthesis. While specific studies detailing the modeling of reaction intermediates and transition states of the this compound molecule itself are not widely available, its catalytic activity in reactions like the homologation of arylcyclobutanones has been noted. researchgate.net In these contexts, DFT calculations are typically employed to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. This allows for the elucidation of the reaction mechanism and the role of the scandium complex as a Lewis acid catalyst.

Theoretical Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties is a powerful method for validating experimental data and understanding the vibrational and electronic characteristics of a molecule. For metal β-diketonates, including this compound, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are standard characterization techniques. researchgate.netresearchgate.net

Theoretical IR spectra, typically calculated using DFT methods, can help in the assignment of vibrational modes observed in experimental spectra. The characteristic vibrations in metal acetylacetonates (B15086760) are associated with the skeletal vibrations of the ligand and the metal-oxygen bonds. epdf.pub Similarly, theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data. However, specific, publicly documented theoretical predictions of the IR and NMR spectra for this compound are not readily found.

Molecular Dynamics Simulations of Solution Behavior and Interfacial Phenomena

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules in different environments. For MOCVD precursors like this compound, MD simulations can provide insights into their behavior in solution and at the gas-solid interface during film growth. epdf.pub

Ab initio molecular dynamics, which uses quantum mechanical calculations to determine the forces between atoms at each time step, is a powerful, though computationally intensive, method for modeling processes like atomic layer deposition (ALD). epdf.pub Such simulations can help in understanding the precursor's adsorption, diffusion, and reaction on a substrate surface. However, specific MD simulation studies focusing on the solution behavior or interfacial phenomena of this compound are not extensively detailed in the available literature.

Group Additivity Principles and Structure-Property Relationship Modeling

Group additivity (GA) principles and structure-property relationship models are valuable for the systematic prediction of thermodynamic properties, which are crucial for optimizing MOCVD processes. mdpi.com For the series of scandium(III) β-diketonates, including the hexafluoroacetylacetonate derivative, these models have been used to analyze and correlate properties such as the enthalpies of sublimation, vaporization, and fusion. researchgate.netmdpi.com

These studies have shown that the thermodynamic properties are influenced by the nature of the substituents on the β-diketonate ligand. For instance, the volatility of scandium(III) β-diketonates follows a specific trend, with this compound exhibiting a significantly higher vapor pressure compared to other analogues like Sc(acac)₃ and Sc(thd)₃, despite its larger molecular mass. epdf.pubscribd.com This is attributed to the electron-withdrawing nature of the trifluoromethyl groups, which reduces intermolecular interactions. A diagnostic tool based on group additivity and structure-property relationships has been developed to assess the consistency of thermodynamic data for these compounds. mdpi.com

Table 2: Comparison of Vapor Pressures for Selected Scandium(III) β-diketonates

CompoundVapor Pressure at 155°C (Torr)
Scandium(III) acetylacetonate (B107027)3.22
Scandium(III) dipivaloylmethanate3.31
This compound28.89
Data sourced from a study on rare earth oxide thin films. epdf.pub

Applications in Materials Science and Engineering

Precursor Chemistry for Metal-Organic Chemical Vapor Deposition (MOCVD)

In MOCVD, the precise control over the vapor phase delivery of a precursor to a substrate is paramount for growing high-quality thin films. mdpi.com Scandium(III) hexafluoroacetylacetonate is part of the scandium β-diketonate family of compounds, which are recognized as valuable precursors for depositing scandia-based materials due to their thermal stability and volatility. mdpi.comresearchgate.net

The effectiveness of an MOCVD precursor is heavily dependent on its volatility, which is quantitatively described by its saturated vapor pressure at various temperatures (p-T dependences) and the thermodynamic characteristics of its volatilization (sublimation or vaporization). mdpi.com These parameters are crucial for controlling the concentration of the precursor vapor supplied to the reaction zone. mdpi.com

Research has been conducted to establish a consistent set of thermodynamic data for scandium(III) β-diketonates, including the hexafluoroacetylacetonate variant. mdpi.com These studies, employing methods like transpiration and thermogravimetry, are essential to resolve discrepancies in existing literature and to provide reliable data for optimizing MOCVD process conditions. mdpi.com The thermal properties of these compounds, such as melting point and sublimation enthalpies, are key to their application. mdpi.com For instance, the melting point of this compound is reported to be in the range of 93-96 °C. chemicalbook.comsigmaaldrich.com

A diagnostic approach based on group additivity and structure-property relationships has been developed to verify and arbitrate the thermodynamic data for these precursors. mdpi.com This ensures that the data used for process optimization is reliable. mdpi.com

Interactive Data Table: Thermodynamic Properties of Selected Scandium(III) β-Diketonates

This table presents a compilation of thermodynamic data for scandium(III) β-diketonate complexes, which is crucial for their application as MOCVD precursors.

CompoundFusion Temperature (Tfus)Enthalpy of Fusion (ΔcrlH°m)Enthalpy of Sublimation (ΔcrgH°m)Enthalpy of Vaporization (ΔlgH°m)
Scandium(III) acetylacetonate (B107027)485 ± 1 K31.0 ± 3.0 kJ/molData variesData varies
This compound93-96 °C (Melting Point) chemicalbook.comsigmaaldrich.comNot specified in resultsData variesData varies
Scandium(III) 3-methyl-2,4-pentanedionateNot specified in resultsNot specified in resultsData variesData varies

Note: The table reflects available data from the provided search context. Comprehensive and consistent enthalpy values for sublimation and vaporization remain a subject of ongoing research and verification. mdpi.com

This compound and related β-diketonate precursors are instrumental in the MOCVD of scandium-containing thin films. mdpi.com These films are sought after in various fields due to their desirable properties. mdpi.com

Scandia (Sc₂O₃) Films: Coatings containing scandium oxide (scandia) are widely utilized in optics because of their wide bandwidth and high melting point. mdpi.com MOCVD using β-diketonate precursors has been a method to deposit Sc₂O₃ films with relatively high purity at growth temperatures above 450°C. harvard.edu

Sc₂O₃/SiO₂ Multilayers: In applications like high-power UV lasers, Sc₂O₃/SiO₂ multilayer coatings serve as damage-resistant antireflection layers. harvard.edu A key advantage is that during reactive ion etching processes, these multilayers produce clean etches without the accumulation of fluorinated scandium compounds, which can degrade performance. harvard.edu

High-κ Dielectrics: Scandia is a promising material for microelectronics, particularly as a high-κ dielectric. mdpi.com High-κ materials are essential for reducing gate leakage currents in scaled-down transistors. harvard.edumit.edu Research has shown that MOCVD can produce stoichiometric Sc₂O₃ thin films with suitable electrical properties for potential use as high-κ dielectrics. nih.govresearchgate.net

The growth of thin films via MOCVD is a complex process involving the transport of precursor molecules to the substrate surface, followed by chemical reactions that lead to film deposition. diva-portal.orgresearchgate.net Understanding the growth mechanisms is vital for controlling the quality and properties of the deposited material. ntu.edu.sg

In general, MOCVD growth can proceed through two main pathways: diva-portal.org

Decomposition Pathway: The metal-organic precursor decomposes in the gas phase into smaller, more reactive molecules or atoms before reaching the substrate. These intermediate species then participate in the surface reactions to form the film. diva-portal.org

Adduct Pathway: The precursor molecule first reacts with another gas-phase species (like a hydride in the case of III-V semiconductor growth) to form an adduct. This adduct then diffuses to the surface and reacts to contribute to film growth. diva-portal.org

The specific pathway and the kinetics of the surface reactions are influenced by factors such as reactor geometry, substrate temperature, and precursor concentration. researchgate.netmdpi.com For III-V nanowire growth, for example, models consider the surface diffusion of group III adatoms and the re-emission of precursor atoms from inert surfaces as key factors influencing the growth rate and morphology. mdpi.com While specific mechanistic studies for this compound were not detailed in the provided context, the general principles of precursor decomposition, transport, and surface reaction govern the deposition of scandia-based films. diva-portal.orgmdpi.com

Precursor Chemistry for Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique that builds films layer-by-layer through sequential, self-limiting surface reactions. nih.gov This method offers exceptional control over film thickness and conformality, which is critical for fabricating advanced nanostructured devices. nih.govresearchgate.net

The foundation of ALD lies in its surface chemistry, where alternating pulses of precursors and co-reactants lead to self-terminating reactions. nih.govvtt.fi This self-limiting nature ensures that film growth per cycle is constant and independent of precursor dose once saturation is reached. harvard.eduvtt.fi

The process typically involves:

Precursor Pulse: The first precursor (e.g., a scandium compound) is introduced into the reactor and chemisorbs onto the substrate surface until all available reactive sites are occupied.

Purge: Excess precursor and any byproducts are purged from the chamber.

Co-reactant Pulse: A second precursor (e.g., water or another oxidant) is pulsed into the reactor, reacting with the chemisorbed layer to form the desired material.

Purge: Excess co-reactant and byproducts are removed, completing one ALD cycle.

While β-diketonates like this compound have been used for ALD of scandium oxide, research has also explored other precursors like scandium amidinates. harvard.edu The choice of precursor is critical as its reactivity and thermal stability dictate the ALD process window and the purity of the resulting film. researchgate.net For instance, a precursor with high thermal stability but lower reactivity might require higher deposition temperatures to achieve a reasonable growth per cycle (GPC). researchgate.net The ability to achieve highly conformal coatings, even in high-aspect-ratio structures, is a defining characteristic of a true ALD process and serves as a key indicator of its self-limiting nature. harvard.eduresearchgate.net

The unique properties of scandium have spurred research into novel scandium-containing thin films for a range of electronic and optoelectronic applications.

Scandium Nitride (ScN) and Aluminum Scandium Nitride (AlScN): There is growing interest in the epitaxial growth of ScN and its alloys with aluminum nitride (AlN) and gallium nitride (GaN). researchgate.net AlScN, in particular, exhibits an enhanced piezoelectric coefficient, which can significantly boost the performance of devices like high-electron-mobility transistors (HEMTs) and radio-frequency (RF) filters. researchgate.netresearchgate.net While reactive magnetron sputtering is a common deposition method, ALD is being explored for its potential to coat complex, 3D structures, which is a challenge for sputtering. researchgate.netlesker.com The development of suitable scandium precursors for ALD is a key area of research to enable the growth of high-quality, conformal AlScN films for next-generation devices. lesker.com

Other Scandium-Based Films: Scandium is also being incorporated into other material systems. For example, scandium trifluoride (ScF₃) thin films are being investigated for their negative thermal expansion properties. arxiv.org Furthermore, scandium and boron co-alloyed AlN films are being studied for their potential to optimize piezoelectric and ferroelectric properties. ntu.edu.sg These research directions highlight the versatility of scandium in creating new functional materials, with vapor deposition techniques like MOCVD and ALD playing a crucial role in their synthesis.

Fabrication of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the metal node and the organic linker allows for the tuning of the MOF's properties for various applications, including gas storage, separation, and catalysis.

This compound as a Building Block

Scandium(III) ions are known to form robust and stable Metal-Organic Frameworks. rsc.orgnih.gov While direct use of this compound as a building block in MOF synthesis is not widely documented, its properties make it a potential candidate for such applications. The volatile nature of metal acetylacetonate complexes can be advantageous in certain synthesis methods, such as chemical vapor deposition of MOF films.

The synthesis of MOFs typically involves the reaction of a metal salt with a multitopic organic linker in a suitable solvent, often under solvothermal conditions. researchgate.net The general approach for incorporating scandium into MOFs often utilizes simpler salts like scandium chloride or nitrate (B79036). However, the principle of using a metal-organic precursor like this compound, where the scandium ion is already coordinated to an organic ligand, could potentially offer alternative synthetic routes and influence the resulting MOF structure.

Reticulation of Scandium into Extended Frameworks

The process of "reticulation" in MOF chemistry refers to the assembly of molecular building blocks into extended, ordered frameworks. Scandium(III) ions, due to their well-defined coordination chemistry, can be effectively reticulated with various organic linkers to form stable, porous structures. rsc.orgnih.gov The resulting scandium-based MOFs can exhibit exceptional stability, which is a desirable property for many applications. researchgate.net

While specific examples detailing the reticulation of scandium from this compound are scarce, the underlying principles of coordination chemistry suggest its feasibility. The hexafluoroacetylacetonate ligands would need to be displaced by the multitopic organic linkers that form the framework structure. The reaction conditions, such as temperature, pressure, and the choice of solvent, would play a critical role in driving this ligand exchange and promoting the formation of the desired extended framework.

Integration into Nanomaterials and Hybrid Architectures

The integration of this compound into nanomaterials and hybrid architectures is an area of growing interest, primarily through its use as a precursor for scandium-containing nanomaterials.

For instance, this compound can be a precursor for the synthesis of scandium oxide (Sc₂O₃) nanoparticles. researchgate.net These nanoparticles can be produced via various methods, including sol-gel processes followed by calcination. The properties of the resulting nanoparticles, such as their size and morphology, can be controlled by the synthesis parameters.

Furthermore, the concept of hybrid architectures involves combining different materials to achieve synergistic properties. This compound could potentially be incorporated into hybrid materials in several ways. For example, it could be encapsulated within the pores of a host material, such as a mesoporous silica, to create a functional composite. Alternatively, it could be used in the synthesis of hybrid nanoparticles where a core of one material is coated with a shell of a scandium-containing compound derived from the precursor. While specific research on integrating this compound into such hybrid systems is limited, the creation of novel supramolecular hybrid nanoparticles for the selective separation of scandium ions from aqueous solutions highlights the potential of scandium in advanced nanomaterials.

Catalytic Applications and Reaction Mechanisms

Scandium(III) Hexafluoroacetylacetonate as a Lewis Acid Catalyst

The catalytic activity of this compound is primarily rooted in its function as a Lewis acid. The scandium(III) center, with its vacant orbitals, readily accepts electron pairs from Lewis basic substrates, thereby activating them towards subsequent chemical reactions.

Lewis acid catalysis hinges on the coordination of the catalyst to a substrate, typically at a heteroatom such as oxygen or nitrogen. This coordination polarizes the substrate, making it more electrophilic and susceptible to nucleophilic attack. In the context of scandium(III) catalysts, the Sc³⁺ ion acts as the electron pair acceptor. researchgate.net The coordination of a carbonyl compound, for instance, to the scandium center increases the positive charge on the carbonyl carbon, thus activating it for reactions like aldol (B89426) additions, Diels-Alder reactions, or Friedel-Crafts acylations. researchgate.netlookchem.com

The effectiveness of this compound as a Lewis acid is amplified by the hexafluoroacetylacetonate ligands. The strongly electron-withdrawing trifluoromethyl groups on the acetylacetonate (B107027) backbone increase the Lewis acidity of the scandium center, making it a more potent activator. This enhanced Lewis acidity allows for catalysis under milder conditions and with a broader range of substrates compared to less acidic Lewis acids.

The coordination number and geometry of the scandium complex can be influenced by the solvent and the substrate, which in turn affects its catalytic activity. While the coordination number of scandium can vary, it often forms octahedral complexes. acs.org The specific coordination environment around the scandium ion dictates the steric and electronic properties of the active catalytic species.

A deep understanding of the reaction mechanism is crucial for the rational design of new and improved catalytic systems. In scandium-catalyzed reactions, the mechanism often involves the formation of a scandium-substrate complex as a key intermediate. nih.govewha.ac.kr For example, in the scandium-catalyzed Diels-Alder reaction between an α,β-unsaturated ketone and a diene, the scandium catalyst coordinates to the carbonyl oxygen of the dienophile. nih.govewha.ac.kr This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition.

By modifying the ligand environment around the scandium center, it is possible to fine-tune the catalyst's activity and selectivity. For instance, the use of chiral ligands in conjunction with a scandium source like this compound allows for the development of enantioselective catalysts. The chiral ligand creates a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. This principle is the cornerstone of asymmetric catalysis mediated by chiral scandium complexes.

Enantioselective Catalysis Mediated by Chiral Scandium Complexes

The combination of the strong Lewis acidity of scandium(III) with chiral ligands has led to the development of powerful catalysts for a wide array of enantioselective transformations. While this compound itself is achiral, it can serve as a precursor or be used in situ with chiral ligands to generate the active chiral catalyst. These chiral scandium complexes have proven to be particularly effective in carbon-carbon bond-forming reactions.

Asymmetric Michael additions are a fundamental method for the stereoselective formation of carbon-carbon bonds. Chiral scandium complexes have been successfully employed as catalysts in the addition of various nucleophiles to α,β-unsaturated compounds. For instance, scandium(III) triflate, a related scandium catalyst, when combined with chiral ligands like enlarged Salen ligands, has been shown to catalyze the asymmetric Michael addition of indoles to enones with excellent yields and high enantiomeric excess (up to 99% ee). mdpi.com The scandium catalyst activates the enone by coordinating to the carbonyl oxygen, and the chiral ligand directs the incoming nucleophile to one face of the molecule.

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for the rapid construction of complex molecular architectures. A domino sequence involving a rhodium- and scandium-catalyzed process has been developed to synthesize highly functionalized cyclopentanes with high enantioselectivity (64-92% ee). nih.gov While this example doesn't explicitly use hexafluoroacetylacetonate, it highlights the potential of scandium in complex, multi-step transformations.

Table 1: Examples of Chiral Scandium-Catalyzed Asymmetric Michael Additions

Nucleophile Electrophile Chiral Ligand Type Enantiomeric Excess (ee) Reference
Indole (B1671886) 2-Cinnamoylpyridine 1-oxides Enlarged Salen Up to 99% mdpi.com
Silyl Ketene Acetal α,β-Unsaturated Ketone Not Specified High researchgate.net

Asymmetric cycloaddition reactions are among the most powerful methods for the construction of cyclic compounds with controlled stereochemistry. Chiral scandium catalysts have demonstrated significant utility in this area.

In the asymmetric Diels-Alder reaction, a chiral scandium catalyst can effectively control the facial selectivity of the diene and dienophile. For example, a chiral scandium catalyst prepared from scandium(III) triflate and a Pybox ligand has been used for the enantioselective Diels-Alder reaction of 3-acryloyl-1,3-oxazolidin-2-one with cyclopentadiene, affording the endo adduct in good yield and with up to 88% ee. researchgate.net The proposed mechanism involves the bidentate coordination of the dienophile to the chiral scandium complex, which orients the dienophile for a stereoselective attack by the diene.

Formal [3+2] cycloadditions, which are used to construct five-membered rings, can also be catalyzed by chiral scandium complexes. An enantioselective formal [3+2] cycloaddition of alkylideneoxindoles with allenylsilanes has been developed using a catalyst generated in situ from Sc(OTf)₃ and a chiral Pybox ligand. mdpi.com This reaction provides access to cyclopentene-spirooxindoles, which are of interest in medicinal chemistry. mdpi.com Similarly, the enantioselective [3+2] cycloaddition of α-substituted diazoesters with exocyclic enones has been achieved with a chiral scandium catalyst derived from Sc(OTf)₃ and a chiral N,N'-dioxide ligand, producing chiral 1-pyrazolines. mdpi.com

Table 2: Chiral Scandium-Catalyzed Asymmetric Cycloadditions

Reaction Type Reactant 1 Reactant 2 Chiral Ligand Type Enantiomeric Excess (ee) Reference
Diels-Alder 3-Acryloyl-1,3-oxazolidin-2-one Cyclopentadiene Pybox Up to 88% researchgate.net
Formal [3+2] Alkylideneoxindole Allenylsilane Pybox Not Specified mdpi.com
Formal [3+2] α-Substituted Diazoester Exocyclic Enone N,N'-Dioxide Up to 98% mdpi.com

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to aromatic rings. The development of asymmetric variants of this reaction is of great importance for the synthesis of enantioenriched aryl-substituted compounds. Chiral scandium complexes have emerged as highly effective catalysts for this transformation.

A notable example is the highly enantioselective Friedel-Crafts alkylation of indoles with α,β-unsaturated acyl phosphonates, catalyzed by a scandium(III) triflate-pyridyl(bis)oxazoline (pybox) complex. acs.orgnih.gov This reaction proceeds with high enantioselectivities (up to 99% ee) and is tolerant of a range of substituents on both the indole and the electrophile. acs.org The catalyst loading can be as low as 3 mol%, making it an efficient process. acs.org The proposed mechanism involves the coordination of the acyl phosphonate (B1237965) to the chiral scandium complex, which activates it towards nucleophilic attack by the electron-rich indole. The chiral pybox ligand effectively shields one face of the electrophile, leading to the observed high enantioselectivity.

Table 3: Enantioselective Friedel-Crafts Alkylation of N-methylindole with Acyl Phosphonates Catalyzed by a Chiral Scandium Complex

Entry β-Substituent on Acyl Phosphonate Catalyst Loading (mol %) Enantiomeric Excess (ee) (%) Yield (%) Reference
1 Phenyl 10 97 89 acs.org
2 p-Tolyl 10 96 91 acs.org
3 p-Methoxyphenyl 10 96 85 acs.org
4 Phenyl 3 95 72 acs.org
5 Ethyl 10 97 84 acs.org
6 Isopropyl 10 99 82 acs.org

Enantioselective C-H Bond Functionalization

The direct functionalization of C-H bonds is a significant goal in organic synthesis, and 3d transition metals are of growing interest for these transformations. americanelements.com Scandium, as the first 3d transition element, exhibits unique reactivity. Unlike later transition metals, its C-H activation processes tend to follow a σ-bond metathesis mechanism rather than oxidative addition and reductive elimination. americanelements.com While scandium complexes, in general, are explored for C-H activation, specific, detailed research findings or established protocols employing this compound for enantioselective C-H functionalization are not prominently available in the current literature.

Catalysis in Polymerization Reactions

Scandium complexes are recognized as effective catalysts in various polymerization reactions. However, the literature predominantly focuses on compounds other than this compound for these processes.

Initiation Mechanisms in Cationic Polymerization

Cationic polymerization is typically initiated by Lewis acids. While scandium compounds are known to function as Lewis acid catalysts in such reactions, specific studies detailing the initiation mechanisms of cationic polymerization using this compound could not be found.

Role in Free Radical Polymerization Initiation

Free radical polymerization is a major industrial process for producing a wide array of polymers. The initiation of such reactions can be achieved through various means, including thermal or photochemical decomposition of initiators. Currently, there is no available research data to substantiate a role for this compound as an initiator in free radical polymerization.

Specific Organic Synthesis Reactions

Scandium-based catalysts are valued for their unique reactivity and Lewis acidity in a range of organic transformations.

Chemoselective Conversions of Carbonyl Compounds

The chemoselective transformation of carbonyl groups is a fundamental operation in organic synthesis. Lewis acids are frequently used to activate the carbonyl group towards nucleophilic attack. Despite the known Lewis acidic nature of scandium compounds, specific examples and detailed research findings on the use of this compound for the chemoselective conversion of carbonyl compounds are not described in the available literature.

Direct Synthesis of N-Unprotected Ketimines

The synthesis of N-unprotected ketimines is an important transformation for creating nitrogen-containing molecules. While catalytic methods using other scandium salts have been successfully developed for this purpose, there is no specific information available on the application of this compound in the direct synthesis of N-unprotected ketimines from ketones.

Deoxygenative Allylation Reactions

There is currently no available research data or published literature describing the application of this compound as a catalyst in deoxygenative allylation reactions. Studies on scandium-catalyzed deoxygenative allylations have consistently employed Scandium(III) triflate, which has been shown to be an effective pre-catalyst for this transformation, particularly for benzylic and benzhydryl alcohols. nih.govntu.edu.sgresearchgate.netresearchgate.net The mechanism for these reactions is often proposed to proceed through a "hidden Brønsted acid" pathway, where the scandium salt interacts with trace amounts of water to generate a strong Brønsted acid, which then catalyzes the reaction. ntu.edu.sgresearchgate.net

Given the complete absence of research on this compound for this specific application, no detailed research findings, reaction mechanisms, or data tables can be provided.

Interfacial Chemistry and Solvent Extraction Phenomena

Extraction Equilibrium and Distribution Behavior

The extraction of Scandium(III) into an organic phase by a chelating agent like hexafluoroacetylacetone (B74370) (hfacH) is governed by the principle of forming a neutral, lipophilic complex that is more soluble in the organic solvent than in the aqueous phase. The equilibrium for this extraction process can be generally represented as:

Sc³⁺(aq) + 3Hhfac(org) ⇌ Sc(hfac)₃(org) + 3H⁺(aq)

The distribution of scandium between the two phases is quantified by the distribution ratio (D), which is the ratio of the total concentration of scandium in the organic phase to its total concentration in the aqueous phase. The value of D is highly dependent on the pH of the aqueous phase and the concentration of the extractant in the organic phase.

The efficiency of the extraction is also directly proportional to the concentration of the chelating agent in the organic phase. A log-log plot of the distribution ratio (D) against the extractant concentration at a constant pH would yield a slope corresponding to the number of extractant molecules involved in the formation of the extracted complex, which is typically 3 for trivalent metals.

Interactive Data Table: Expected Distribution Behavior of Scandium(III) with Hexafluoroacetylacetonate

ParameterExpected Value/RelationshipSignificance
log D vs. pH (constant [hfacH]) Linear relationship with a slope of +3Confirms the release of 3 protons per Sc³⁺ ion extracted.
log D vs. log [hfacH] (constant pH) Linear relationship with a slope of +3Indicates that 3 molecules of hfacH are involved in the complexation of one Sc³⁺ ion.
Extraction Constant (Kex) High valueA high Kex signifies a favorable extraction equilibrium, leading to efficient transfer of scandium to the organic phase.

Mechanistic Insights into Scandium(III) Coordination during Extraction

During the solvent extraction process, the coordination environment of the scandium(III) ion undergoes a significant transformation. In the aqueous phase, scandium exists as a hydrated ion, [Sc(H₂O)₆]³⁺. Upon interaction with hexafluoroacetylacetonate at the interface, the water molecules in the primary coordination sphere are stepwise replaced by the bidentate hexafluoroacetylacetonate ligands.

The extraction mechanism proceeds through the formation of the neutral complex, tris(hexafluoroacetylacetonato)scandium(III), denoted as Sc(hfac)₃. In this complex, the scandium(III) ion is coordinated to three hexafluoroacetylacetonate ligands, each binding through its two oxygen atoms. This results in a coordination number of six for the scandium ion, typically adopting a distorted octahedral geometry. The fluorinated nature of the ligand enhances the lipophilicity of the resulting complex, thereby facilitating its transfer into the organic phase. The stability of this coordination complex is a key driver for the extraction process.

Synergistic Extraction Systems and Ligand Effects

The extraction efficiency of scandium(III) with hexafluoroacetylacetonate can be significantly enhanced by the addition of a neutral donor ligand, a phenomenon known as synergistic extraction. This effect arises from the formation of a more stable and more lipophilic adduct in the organic phase. A commonly used synergistic agent is tri-n-octylphosphine oxide (TOPO).

The synergistic extraction reaction can be represented as:

Sc³⁺(aq) + 3Hhfac(org) + nS(org) ⇌ Sc(hfac)₃Sₙ(org) + 3H⁺(aq)

where S represents the neutral synergist (e.g., TOPO) and 'n' is the number of synergist molecules in the adduct. Studies on the synergistic extraction of scandium with the similar β-diketone thenoyltrifluoroacetone (TTA) and TOPO have shown that the extracted species is Sc(TTA)₃(TOPO), indicating that one molecule of TOPO is incorporated into the coordination sphere. elsevierpure.com This suggests that the coordination number of scandium in the synergistic adduct expands, likely to seven or eight, by accommodating the neutral donor ligand alongside the three bidentate hexafluoroacetylacetonate ligands.

The electron-withdrawing trifluoromethyl groups in the hexafluoroacetylacetonate ligand increase the acidity of the ligand and the Lewis acidity of the resulting Sc(hfac)₃ chelate, making it a better acceptor for the neutral donor ligand (TOPO). kyoto-u.ac.jp This enhanced interaction leads to a significant increase in the distribution ratio compared to the extraction with hexafluoroacetylacetonate alone. The synergistic effect not only improves extraction efficiency but can also enhance the selectivity of the separation process. elsevierpure.comscirp.org

Interactive Data Table: Synergistic Extraction of Scandium(III)

Primary ExtractantSynergistic AgentPostulated AdductExpected Effect on Distribution Ratio (D)
Hexafluoroacetylacetone (hfacH)Tri-n-octylphosphine oxide (TOPO)Sc(hfac)₃(TOPO)Significant increase
Hexafluoroacetylacetone (hfacH)Tri-n-butyl phosphate (B84403) (TBP)Sc(hfac)₃(TBP)Moderate to significant increase

Applications in Critical Metal Separation and Recovery

The selective extraction of scandium is of paramount importance due to its frequent co-occurrence with other valuable metals, particularly other rare earth elements and iron. Solvent extraction using Scandium(III) hexafluoroacetylacetonate, often in synergistic systems, presents a viable method for this critical separation.

One of the major challenges in scandium recovery is its separation from iron(III), which has similar chemical properties and is often present in much higher concentrations in leach liquors from ores like laterites. mdpi.combohrium.com The use of β-diketone extractants like hexafluoroacetylacetonate can offer selectivity. By carefully controlling the pH of the aqueous phase, it is possible to selectively extract scandium while leaving iron in the aqueous phase, or vice versa. For instance, in a synergistic system with TTA and TOPO, scandium(III) was effectively and selectively separated from iron(III). elsevierpure.com

The stripping, or back-extraction, of scandium from the loaded organic phase is a crucial step for its recovery and the regeneration of the extractant. This is typically achieved by contacting the organic phase with a strong acid solution, such as sulfuric acid or hydrochloric acid. elsevierpure.com The high concentration of H⁺ ions in the stripping solution shifts the extraction equilibrium back to the left, causing the scandium to transfer back to the aqueous phase.

The application of this compound in solvent extraction flowsheets is a key component in the hydrometallurgical processing of various scandium-bearing materials, contributing to the supply of this critical metal for high-tech applications.

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements

Research into Scandium(III) hexafluoroacetylacetonate, Sc(hfa)₃, has led to significant advancements in understanding its chemical and physical properties, particularly for its application in materials science. A primary area of progress has been in its characterization for use as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). mdpi.com Detailed studies have successfully determined the crystal structure of its hydrated form, Sc(hfa)₃·H₂O, revealing a monoclinic system where the scandium atom's coordination environment includes six oxygen atoms from the three β-diketone ligands and one from a water molecule. researchgate.net In this hydrated dimer form, the molecules are joined by hydrogen bonds with Sc-Sc separations of 5.6853(8) Å and 5.6992(8) Å. researchgate.net

A crucial advancement has been the systematic investigation and resolution of conflicting thermodynamic data related to its volatilization. mdpi.com Through techniques like transpiration and thermogravimetric analysis (TGA), reliable data on saturated vapor pressures and sublimation enthalpies have been established. This work has been vital for the precise control required in MOCVD processes to grow scandia-based thin films. mdpi.com Furthermore, a diagnostic tool based on group additivity and structure-property relationships has been developed to validate thermodynamic data for metal–organic compounds, ensuring a more consistent and predictable application in gas-phase technologies. mdpi.com

The synthesis of Sc(hfa)₃ has been well-established, and its properties, such as its melting point range of 93-96 °C, have been documented. sigmaaldrich.comchemicalbook.com These foundational findings have solidified its position as a valuable precursor for creating advanced materials.

Table 1: Physicochemical and Crystallographic Properties of this compound

Property Value / Description Reference
Chemical Formula Sc(C₅HF₆O₂)₃ sigmaaldrich.com
Molecular Weight 666.11 g/mol sigmaaldrich.com
CAS Number 18990-42-6 sigmaaldrich.comlookchem.com
Appearance Powder, may contain chunks sigmaaldrich.com
Melting Point 93-96 °C sigmaaldrich.comchemicalbook.com
Crystal Structure (Hydrated Form) Monoclinic researchgate.net
Space Group (Hydrated Form) P2₁/c researchgate.net

| Sc-O Bond Distance (Anhydrous) | 2.084(5) Å | researchgate.net |

Unresolved Challenges and Open Questions

Despite progress, significant challenges remain. A primary issue that has historically hindered its widespread use in MOCVD is the significant inconsistency and "huge disarray" of thermodynamic data reported across various literature sources. mdpi.com While recent diagnostic tools have helped to arbitrate and verify these data, ensuring reproducibility and reliability for industrial-scale applications remains a critical hurdle. mdpi.com The propensity of the compound to form a stable hydrated complex, Sc(hfa)₃·H₂O, presents another challenge, as the presence of water can be detrimental in moisture-sensitive MOCVD processes, potentially leading to impurities or altered film properties. researchgate.net Developing and scaling anhydrous synthesis and handling protocols is therefore an important unresolved issue.

Furthermore, the high cost and limited availability of scandium itself constrain the broader application of Sc(hfa)₃. innovationnewsnetwork.commdpi.com Scandium is more abundant in the Earth's crust than precious metals but rarely found in concentrated deposits, making its extraction and purification expensive. scandiummining.com This economic factor is a significant barrier to its use in large-volume applications and raises questions about the long-term viability of a scandium-based supply chain for mass-market technologies. innovationnewsnetwork.com Open questions also revolve around the precise mechanisms of film growth and impurity incorporation during the MOCVD process using this precursor, which require further in-depth investigation.

Emerging Trends and Prospective Research Avenues

The market for this compound is projected to grow, driven by increasing demand for advanced materials in the electronics and aerospace sectors. wiseguyreports.com An emerging trend is the focus on sustainability and the compound's relatively low toxicity, which aligns with the growing demand for greener chemical processes. wiseguyreports.com

Prospective research is branching into several key areas:

Advanced Catalysis: There is a growing interest in leveraging scandium complexes as Lewis acid catalysts in organic synthesis. nsf.gov Future research will likely focus on designing new chiral ligand systems for Sc(hfa)₃ to catalyze complex asymmetric reactions, such as spiroannulations and cycloadditions, which are vital for producing enantiomerically pure pharmaceuticals and fine chemicals. nsf.govmdpi.com

Novel Electronic and Photonic Materials: Research into its use for depositing thin films for next-generation applications is expanding. This includes its potential role in fabricating OLEDs, high-performance lasers, and materials for medical imaging. wiseguyreports.com

Energy Applications: The unique properties of scandium compounds suggest potential applications in energy technologies. wiseguyreports.com Research may explore its use in developing catalysts for more efficient chemical processes or as a component in materials for energy storage or conversion, analogous to how other scandium compounds are used in solid oxide fuel cells. scandiummining.com

Impact on Advanced Materials and Catalytic Processes

This compound has a significant impact as a high-purity precursor for the MOCVD of scandium-containing thin films. mdpi.com These films are critical for advanced electronic and optoelectronic devices. For instance, scandium-doped materials like aluminum scandium nitride (AlScN) exhibit enhanced piezoelectric properties, making them highly valuable for high-electron-mobility transistors (HEMTs) and high-frequency applications. researchgate.net The ability to deposit uniform scandia (Sc₂O₃) layers is also important for applications in gate dielectrics and protective optical coatings. mdpi.commdpi.com

In the realm of catalysis, the impact is growing. Scandium(III) compounds are recognized as exceptionally active Lewis acid catalysts. nih.gov They can effectively catalyze a range of organic transformations, including acylations, Michael additions, and domino reactions, often under mild conditions. mdpi.comnih.gov The development of scandium-catalyzed asymmetric reactions, in particular, represents a major advancement, providing synthetic chemists with powerful tools to construct complex chiral molecules with high selectivity. nsf.gov The unique reactivity and ligand-dependent acceleration observed in these catalytic systems open new pathways for efficient and precise chemical synthesis. nsf.gov

Table 2: List of Compounds Mentioned

Compound Name Chemical Formula
This compound Sc(C₅HF₆O₂)₃
Scandium(III) acetylacetonate (B107027) Sc(C₅H₇O₂)₃
Scandium triflate (Scandium(III) trifluoromethanesulfonate) Sc(CF₃SO₃)₃
Scandium Oxide (Scandia) Sc₂O₃
Aluminum Scandium Nitride AlScN

Q & A

Basic: What experimental steps are recommended for synthesizing and purifying scandium(III) hexafluoroacetylacetonate?

Methodological Answer:
Synthesis typically involves reacting scandium(III) salts (e.g., ScCl₃) with hexafluoroacetylacetone (Hhfac) under controlled pH and stoichiometric conditions. A refluxing solvent system (e.g., ethanol or acetone) is used to facilitate ligand exchange. Post-synthesis, purification is critical: sublimation under reduced pressure (50–100 °C, 10⁻³ Torr) effectively removes unreacted ligands, while recrystallization in non-polar solvents (e.g., hexane) isolates high-purity crystals. Thermogravimetric analysis (TGA) confirms purity by verifying a single decomposition profile .

Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

  • FTIR Spectroscopy : Identifies ligand coordination via shifts in C=O (1650–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretching modes.
  • NMR Spectroscopy : ¹H and ¹⁹F NMR (in CDCl₃) confirm ligand symmetry and absence of free Hhfac (e.g., ¹⁹F peaks at −70 to −80 ppm).
  • XRD : Resolves octahedral coordination geometry around Sc³⁰, with typical d-spacings of 2.8–3.2 Å for Sc–O bonds.
  • Elemental Analysis : Validates C/F ratios (theoretical: C 21.3%, F 51.8%) to detect ligand loss or hydration .

Basic: How should researchers mitigate stability and reactivity issues during handling?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N₂) at −20°C to prevent hydrolysis or ligand oxidation.
  • Decomposition Risks : Avoid exposure to moisture (hydrolyzes to Sc(OH)₃) and UV light (induces radical degradation). Use Schlenk-line techniques for air-sensitive reactions.
  • Hazard Mitigation : Refer to analogous metal-hfac complexes (e.g., Cr³⁺-hfac) for PPE guidelines: nitrile gloves, fume hoods, and eye protection due to potential respiratory irritation .

Advanced: How do thermodynamic properties inform MOCVD precursor design for scandium-based thin films?

Methodological Answer:
Vapor pressure (P) and sublimation enthalpy (ΔH_sub) are critical for MOCVD. For Sc(hfac)₃, P follows the equation:
lnP(Pa)=ABT\ln P (\text{Pa}) = A - \frac{B}{T}

(Experimental A = 22.5 ± 0.3, B = 6500 ± 200 K from TGA/transpiration data).
Optimize deposition temperatures (150–200°C) to balance volatility and thermal decomposition. Complementary TGA/DSC studies resolve discrepancies in literature ΔH_sub values (e.g., 120–140 kJ/mol), ensuring reproducible film growth .

Advanced: How can conflicting literature data on sublimation enthalpies be resolved?

Methodological Answer:
Contradictions arise from method-specific artifacts (e.g., TGA overestimates ΔH_sub due to kinetic effects). Use dual-method validation :

Transpiration : Measures P-T isotherms under equilibrium conditions.

Knudsen Effusion : Provides high-precision ΔH_sub via effusion rates.
Cross-validate with computational models (e.g., COSMO-RS) to isolate systematic errors. For Sc(hfac)₃, this approach narrowed ΔH_sub to 132 ± 3 kJ/mol, resolving prior ±15% variability .

Advanced: What mechanisms govern ligand substitution reactions in this compound?

Methodological Answer:
Ligand exchange occurs via dissociative pathways:

Ligand Loss : Thermal or photolytic cleavage of Sc–O bonds releases hfac⁻.

Incoming Ligand Coordination : Strong-field ligands (e.g., phosphines, amines) displace hfac⁻ in THF/MeCN.
Kinetic studies (UV-Vis monitoring at 300–400 nm) reveal pseudo-first-order rate constants (k ≈ 10⁻³ s⁻¹ at 25°C). Steric effects dominate: bulky ligands (e.g., PPh₃) slow substitution by 10× compared to NH₃ .

Advanced: What catalytic applications exploit this compound’s Lewis acidity?

Methodological Answer:
Sc³⁺-hfac acts as a Lewis acid catalyst in:

  • CO Hydrogenation : Analogous to Ru³⁺-hfac in acetic acid systems, Sc³⁺ facilitates CO insertion (e.g., methyl acetate synthesis at 150°C, 5 bar H₂).
  • Polymerization : Initiates ε-caprolactone ring-opening polymerization (ROP) at 80°C, with TOF ≈ 200 h⁻¹. Monitor via GPC (Mn \sim 10⁴ g/mol) and MALDI-TOF .

Advanced: How is this compound utilized in solvent extraction systems?

Methodological Answer:
In ionic liquid (IL) biphasic systems (e.g., choline bis(triflimide)), Sc³⁺-hfac exhibits high partition coefficients (Kd > 10³) due to:

Anion Exchange : [hfac]⁻ replaces [NTf₂]⁻ in ILs.

Thermomorphic Behavior : Phase separation above 40°C enables Sc³⁺ recovery (>95% efficiency). Optimize pH (2–3) to suppress hydrolysis and competing ions (e.g., Al³⁺) .

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